molecular formula C22H28N2O9 B1249457 [3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate

[3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate

Cat. No. B1249457
M. Wt: 464.5 g/mol
InChI Key: WJILAMJSXMNDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate is a natural product found in Streptomyces with data available.

Scientific Research Applications

Chemical Transformation and Synthesis

Research on similar compounds to [3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate has focused on chemical transformations and syntheses. For instance, Clarke et al. (1985) explored the reactions of formylchromone derivatives, which are structurally related, and their transformation into pyrroles and pyridines, suggesting potential pathways for chemical synthesis and modification of similar compounds (Clarke, Fitton, Kosmirak, Suschitzky, & Suschitzky, 1985).

Synthesis of Analogous Compounds

Research has also been conducted on the synthesis of compounds analogous to this compound. For example, Gornostaev et al. (2020) proposed methods for synthesizing 6b,11b-dihydroxy-12-methylphenyl-11b,12-dihydrobenzo[g]indeno[1,2-b]indole-5,6,7(6bH)-triones, which share structural similarities and could inform the synthesis of related compounds (Gornostaev, Fominykh, Rukovets, Lavrikova, Khalyavina, Shtil, Shunaev, Dunaev, Murashova, & Chernyshev, 2020).

Antimicrobial and Antiproliferative Activities

Studies have also examined the antimicrobial and antiproliferative activities of structurally similar compounds. For instance, Badne et al. (2011) investigated the synthesis of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, which could provide insights into the biological activities of related compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011).

properties

Molecular Formula

C22H28N2O9

Molecular Weight

464.5 g/mol

IUPAC Name

[3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate

InChI

InChI=1S/C22H28N2O9/c1-10(2)20(28)33-18-11(3)21(29)31-12(4)16(22(30)32-13(18)5)24-19(27)14-7-6-8-15(17(14)26)23-9-25/h6-13,16,18,26H,1-5H3,(H,23,25)(H,24,27)

InChI Key

WJILAMJSXMNDKI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C

synonyms

USF 19A
USF-19A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate
Reactant of Route 2
[3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate
Reactant of Route 3
[3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate
Reactant of Route 4
[3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
[3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
[3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate

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